molecular formula C18H20ClN3O B12234065 6-Chloro-2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine

6-Chloro-2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine

Cat. No.: B12234065
M. Wt: 329.8 g/mol
InChI Key: ZVMKYQPGOFAGSW-UHFFFAOYSA-N
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Description

6-Chloro-2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthyridine core, a piperidine ring, and a cyclobutane moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the naphthyridine ring system.

    Introduction of the Chlorine Atom: Chlorination of the naphthyridine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Cyclobutanecarbonyl Group Addition: The final step involves the addition of the cyclobutanecarbonyl group, typically through acylation reactions using cyclobutanecarbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine: Similar structure with a cyclopropane moiety instead of cyclobutane.

    6-Chloro-2-(1-cyclohexanecarbonylpiperidin-4-yl)-1,8-naphthyridine: Contains a cyclohexane ring instead of cyclobutane.

    6-Chloro-2-(1-cyclopentanecarbonylpiperidin-4-yl)-1,8-naphthyridine: Features a cyclopentane ring in place of cyclobutane.

Uniqueness

The uniqueness of 6-Chloro-2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-cyclobutylmethanone

InChI

InChI=1S/C18H20ClN3O/c19-15-10-14-4-5-16(21-17(14)20-11-15)12-6-8-22(9-7-12)18(23)13-2-1-3-13/h4-5,10-13H,1-3,6-9H2

InChI Key

ZVMKYQPGOFAGSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

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